2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-12-7-18-20(22(26)25(12)10-14-3-2-6-27-14)19(15(9-23)21(24)30-18)13-4-5-16-17(8-13)29-11-28-16/h2-8,19H,10-11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXWNRAUKVURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features may contribute to various pharmacological effects, making it a candidate for further research.
Chemical Structure and Properties
This compound is characterized by a pyrano-pyridine core with multiple functional groups that may influence its biological activity. The molecular formula is , and it has a molecular weight of 444.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O5 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties that can mitigate oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrano-pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study focusing on related compounds, it was found that certain derivatives could inhibit the growth of acute leukemia cell lines (MV4-11 and MOLM13) at low concentrations (GI50 values around 0.3 µM). These effects were measured through thymidine uptake assays and Western blot analysis for downstream signaling pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Similar benzodioxole derivatives have demonstrated activity against a range of bacterial and fungal strains, suggesting that the compound may also possess such properties.
Comparative Analysis with Related Compounds
To better understand the unique biological activities of this compound, it can be compared with other similar structures:
| Compound Type | Example Compound | Biological Activity |
|---|---|---|
| Quinoline Derivatives | 6-methoxyquinoline | Anticancer |
| Benzodioxole Derivatives | 1,3-benzodioxole | Antioxidant |
| Pyridine Derivatives | 4-pyridone | Antimicrobial |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of the pyrano[3,2-c]pyridine moiety has been associated with the inhibition of cancer cell proliferation. For instance, a derivative of this compound showed efficacy against various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
2. Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds containing benzodioxole and furan derivatives. These compounds may mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . A study demonstrated that similar structures could enhance cognitive function in animal models by reducing neuroinflammation and promoting neuronal survival .
3. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Preliminary tests have shown that it can inhibit the growth of certain bacterial strains, indicating its possible use as a therapeutic agent in treating infections . Further investigations are required to elucidate the mechanisms behind this activity.
Data Tables
| Application Area | Activity | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrano[3,2-c]pyridine derivatives demonstrated that modifications at the 6-position enhanced cytotoxicity against breast cancer cell lines. The compound was tested alongside others and showed promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study 2: Neuroprotective Mechanism
In a model of oxidative stress-induced neurotoxicity, a related compound was shown to significantly reduce neuronal cell death by modulating antioxidant enzyme levels. This suggests that similar compounds may offer protective effects against neurodegeneration through their antioxidant properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Variations and Key Properties
Key Observations:
Position 4 Substituents: The 1,3-benzodioxole group in the target compound is structurally distinct from methoxy () or halogenated phenyl groups (). Benzodioxole’s electron-rich bicyclic system may enhance metabolic stability compared to monocyclic substituents .
Position 6 Substituents :
- The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring with oxygen, contrasting with pyridinylmethyl () or benzyl groups (). Furan’s lower basicity compared to pyridine may reduce intermolecular hydrogen bonding but improve membrane permeability .
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via multi-component one-pot reactions under reflux, yielding 52–86% . The target compound likely follows a similar pathway, though furan-2-ylmethyl incorporation may require optimized coupling conditions .
Biological Activity :
- Halogenated analogs () show potent antiproliferative activity (IC₅₀: 0.5–5 μM), attributed to tubulin inhibition. The target compound’s benzodioxole and furan groups could modulate similar pathways but with altered pharmacokinetics .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Physical Data
- IR Spectroscopy: The cyano group (C≡N) in all compounds appears at ~2180–2200 cm⁻¹, consistent with electron-withdrawing substituents .
- ¹H NMR : The benzodioxole protons in the target compound would resonate as a singlet or multiplet in δ 6.5–7.0, distinct from methoxy (δ 3.7–3.8) or pyridine signals (δ 8.0–8.5) in analogs .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential condensation and cyclization steps. A typical protocol includes:
- Step 1 : Reacting a substituted acetophenone (e.g., 3',4'-methylenedioxy-acetophenone) with an aldehyde (e.g., furan-2-ylmethyl aldehyde) in ethanol under reflux for 10–20 hours.
- Step 2 : Adding ethyl cyanoacetate and ammonium acetate as catalysts to facilitate cyclization.
- Step 3 : Isolating the product via filtration and recrystallization (e.g., DMF/ethanol mixtures). Optimization : Adjust solvent polarity (ethanol/water mixtures improve yields ), and control temperature to avoid side reactions. Catalyst loading and reaction time should be validated via TLC monitoring .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Resolves substituent positions (e.g., furan-2-ylmethyl and benzodioxole groups). Example: δ 3.08–7.39 ppm for aromatic protons .
- XRD : Confirms the fused pyrano-pyridine core and stereochemistry (e.g., CCDC-971311 for similar structures) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. How do the benzodioxole and furan substituents influence reactivity in downstream modifications?
The benzodioxole group enhances electron density, favoring electrophilic substitutions (e.g., nitration). The furan-2-ylmethyl moiety introduces steric hindrance, requiring mild conditions (e.g., room temperature for acylation) to prevent ring-opening .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and mechanistic studies?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization .
- Solvent Screening : Predict solvent effects (e.g., ethanol vs. DMF) using COSMO-RS simulations to optimize polarity and solubility .
- Machine Learning : Train models on existing pyridine derivative datasets to predict optimal catalysts or reaction times .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Case Example : If NMR suggests axial chirality but XRD shows planar geometry, validate via variable-temperature NMR to assess dynamic effects .
- Cross-Validation : Compare HPLC purity data with XRD to rule out polymorphic interference .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst Screening : Test alternatives to ammonium acetate (e.g., p-TsOH) for faster cyclization .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side products .
- Table : Yield optimization parameters from literature :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–90°C |
| Solvent | Ethanol/water (3:1) |
| Reaction Time | 12–15 hours |
Q. What role do the pyridine and carbonitrile groups play in biological activity?
- Pyridine Core : Acts as a hydrogen-bond acceptor, enhancing binding to enzyme active sites (e.g., kinase inhibitors) .
- Carbonitrile : Improves metabolic stability and membrane permeability, as seen in analogs with anticancer activity .
- Structure-Activity Relationship (SAR) : Modify the furan substituent to assess impact on antimicrobial potency (e.g., replace with thiophene) .
Q. How can solvent-free or green chemistry approaches be applied to its synthesis?
- Mechanochemical Synthesis : Use ball milling for condensation steps, reducing solvent waste .
- Ionic Liquids : Replace ethanol with recyclable ionic liquids (e.g., [BMIM]BF₄) to improve atom economy .
Methodological Challenges and Solutions
Q. What are common pitfalls in analyzing diastereomeric mixtures of this compound?
Q. How to address low reproducibility in scaled-up reactions?
- Root Cause Analysis : Check for moisture sensitivity (e.g., hydrolyzed nitrile groups) or inconsistent heating.
- Mitigation : Use anhydrous solvents and calibrate heating mantles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
